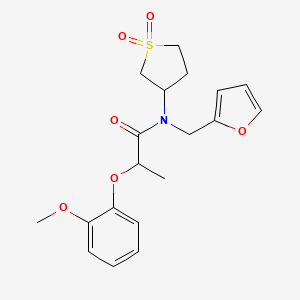

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide

CAS No.:

Cat. No.: VC15318059

Molecular Formula: C19H23NO6S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO6S |

|---|---|

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide |

| Standard InChI | InChI=1S/C19H23NO6S/c1-14(26-18-8-4-3-7-17(18)24-2)19(21)20(12-16-6-5-10-25-16)15-9-11-27(22,23)13-15/h3-8,10,14-15H,9,11-13H2,1-2H3 |

| Standard InChI Key | XHMZRLWUEOWMAD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=CC=C3OC |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrahydrothiophene ring, a furan moiety, and a methoxyphenoxy group, contributing to its reactivity and therapeutic potential.

Synthesis and Chemical Reactions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common techniques for purification include chromatography.

| Synthetic Step | Description |

|---|---|

| Initial Formation | Involves the creation of the tetrahydrothiophene and furan moieties |

| Coupling Reactions | Links the methoxyphenoxy group to the propanamide backbone |

| Purification | Typically involves chromatographic methods |

Biological Activity and Potential Applications

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide may exhibit significant biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with biological targets such as enzymes or receptors makes it a subject of interest for further research in medicinal chemistry.

| Potential Application | Mechanism |

|---|---|

| Antimicrobial Activity | Interaction with microbial enzymes or receptors |

| Anticancer Activity | Inhibition of cancer cell proliferation through enzyme or receptor modulation |

Research Findings and Future Directions

While specific data on the boiling point, melting point, or specific heat capacity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide are not extensively documented, ongoing research focuses on elucidating its mechanisms of action and therapeutic potential. Further pharmacological studies are necessary to fully understand its biological activities and potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume